1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide
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Overview
Description
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-{[4-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-{[4-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides and a suitable base.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the oxadiazole derivative through a nucleophilic substitution reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a nucleophilic substitution reaction using trifluoromethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-{[4-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, aryl halides, and bases such as sodium hydroxide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-{[4-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitubercular agent. It has shown promising activity against drug-resistant strains of Mycobacterium tuberculosis.
Materials Science: Due to its unique structural properties, the compound is explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-{[4-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), which is crucial for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, blocking its activity and leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Tioxazafen: A broad-spectrum nematicide containing a 1,2,4-oxadiazole heterocycle.
Diethyl [ (5-phenyl-1,3,4-oxadiazol-2-ylamino) (4-trifluoromethylphenyl) methyl]phosphonate: A compound with similar structural features used as a ligand for metal complexes.
Uniqueness
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-{[4-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide is unique due to its combination of the oxadiazole ring, piperidine ring, and trifluoromethyl group. This unique structure contributes to its diverse range of applications and its potential as a versatile compound in scientific research.
Properties
Molecular Formula |
C23H23F3N4O2 |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H23F3N4O2/c24-23(25,26)19-8-6-16(7-9-19)14-27-22(31)18-10-12-30(13-11-18)15-20-28-21(29-32-20)17-4-2-1-3-5-17/h1-9,18H,10-15H2,(H,27,31) |
InChI Key |
SROCZKTWVLANBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)C(F)(F)F)CC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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